molecular formula C18H13ClFN3O2 B1251388 1',4-Dihydroxy Midazolam CAS No. 64740-68-7

1',4-Dihydroxy Midazolam

Cat. No. B1251388
CAS RN: 64740-68-7
M. Wt: 357.8 g/mol
InChI Key: OJDUJEPGFILARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',4-dihydroxymidazolam is an imidazobenzodiazepine that is midazolam which is substituted by a hydroxy group at positions 2 and 4. It is the minor metabolite of the anesthetic, midazolam. It has a role as a drug metabolite. It is an imidazobenzodiazepine, a member of monofluorobenzenes, an organochlorine compound and an aromatic primary alcohol. It derives from a midazolam.

Scientific Research Applications

Pharmacological Properties

1',4-Dihydroxy Midazolam, a metabolite of Midazolam, plays a role in various pharmacological properties. Midazolam, a short-acting, water-soluble benzodiazepine, becomes more lipid-soluble at physiological pH. It has hypnotic-sedative, anxiolytic, and amnestic properties and is used in sedation, dentistry, and as an adjunct to local anaesthetic techniques (Dundee et al., 1984).

Metabolism and Pharmacokinetics

Midazolam's metabolism to 1',4-Dihydroxy Midazolam and its role in human liver cytochrome P450IIIA4 function has been studied. This metabolism is critical in understanding the drug's pharmacokinetics and variability in response among individuals (Kronbach et al., 1989).

Neurological Effects

Research on Midazolam and its main metabolite, 1-hydroxymidazolam, shows differential effects on neuronal network activity. This understanding is essential for its application in critical care medicine (Balk et al., 2017).

Clinical Applications

1',4-Dihydroxy Midazolam, as a part of Midazolam's activity, contributes to various clinical applications. Midazolam is used in anesthesia, sedation for diagnostic and therapeutic procedures, and as an antiepileptic compound. Its pharmacodynamics has been evaluated in diverse patient groups, including in pediatrics and in palliative care (Reves et al., 1985), (Prommer, 2020).

Pharmacodynamic Evaluation

Studies have focused on evaluating Midazolam, and by extension, its metabolites like 1',4-Dihydroxy Midazolam, in terms of pharmacodynamic effects, particularly in the context of antiepileptic properties and sedation in children (Jawad et al., 1986), (Johnson et al., 2002).

Therapeutic Uses and Toxicity

Research also encompasses the therapeutic uses and toxicity profile of Midazolam. These studies help understand the balance between efficacy and safety, critical for its application in various clinical settings (Nordt & Clark, 1997).

properties

CAS RN

64740-68-7

Product Name

1',4-Dihydroxy Midazolam

Molecular Formula

C18H13ClFN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol

InChI

InChI=1S/C18H13ClFN3O2/c19-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)20)22-18(25)15-8-21-16(9-24)23(14)15/h1-8,18,24-25H,9H2

InChI Key

OJDUJEPGFILARE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)O)F

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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